molecular formula C15H21ClN2O2 B10886408 N-(2-chlorophenyl)-3-(2,6-dimethylmorpholin-4-yl)propanamide

N-(2-chlorophenyl)-3-(2,6-dimethylmorpholin-4-yl)propanamide

Cat. No.: B10886408
M. Wt: 296.79 g/mol
InChI Key: ZYEQBWIZWOSDMQ-UHFFFAOYSA-N
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Description

N-(2-chlorophenyl)-3-(2,6-dimethylmorpholin-4-yl)propanamide is a chemical compound that belongs to the class of amides It is characterized by the presence of a chlorophenyl group and a dimethylmorpholinyl group attached to a propanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorophenyl)-3-(2,6-dimethylmorpholin-4-yl)propanamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chlorophenylamine and 2,6-dimethylmorpholine.

    Formation of Intermediate: The 2-chlorophenylamine is reacted with a suitable acylating agent, such as propanoyl chloride, to form an intermediate 2-chlorophenylpropanamide.

    Morpholine Substitution: The intermediate is then reacted with 2,6-dimethylmorpholine under controlled conditions to introduce the morpholinyl group, resulting in the formation of this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high yield and purity of the final product. Catalysts and purification techniques, such as recrystallization or chromatography, may also be employed to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(2-chlorophenyl)-3-(2,6-dimethylmorpholin-4-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles, such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous medium.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-(2-chlorophenyl)-3-(2,6-dimethylmorpholin-4-yl)propanamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-chlorophenyl)-3-(2,6-dimethylmorpholin-4-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-amino-2-chlorophenyl)-2-(2,6-dimethylmorpholin-4-yl)acetamide
  • N-(4-bromo-2-chlorophenyl)-2-(2,6-dimethylmorpholin-4-yl)acetamide
  • 2-(2-chlorophenyl)-2-(2,6-dimethylmorpholin-4-yl)ethanamine

Uniqueness

N-(2-chlorophenyl)-3-(2,6-dimethylmorpholin-4-yl)propanamide is unique due to its specific combination of a chlorophenyl group and a dimethylmorpholinyl group attached to a propanamide backbone. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C15H21ClN2O2

Molecular Weight

296.79 g/mol

IUPAC Name

N-(2-chlorophenyl)-3-(2,6-dimethylmorpholin-4-yl)propanamide

InChI

InChI=1S/C15H21ClN2O2/c1-11-9-18(10-12(2)20-11)8-7-15(19)17-14-6-4-3-5-13(14)16/h3-6,11-12H,7-10H2,1-2H3,(H,17,19)

InChI Key

ZYEQBWIZWOSDMQ-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CC(O1)C)CCC(=O)NC2=CC=CC=C2Cl

Origin of Product

United States

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